6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(3-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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Overview
Description
The compound 6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(3-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic molecule that features a combination of indole, triazolopyrimidine, and fluorophenyl groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(3-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. The key steps include:
Formation of the Indole Derivative: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Construction of the Triazolopyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as aminopyrimidines and hydrazines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(3-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one: can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The triazolopyrimidine core can be reduced under specific conditions to yield different reduced forms.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while substitution reactions on the fluorophenyl group can introduce various functional groups .
Scientific Research Applications
6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(3-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(3-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The triazolopyrimidine core can interact with nucleic acids and proteins, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-carbaldehyde and indole-2-carboxylic acid share the indole moiety and exhibit similar biological activities.
Triazolopyrimidine Derivatives: Compounds such as 3-amino-1,2,4-triazolo[4,3-a]pyrimidine have similar core structures and are studied for their pharmacological properties.
Uniqueness
The uniqueness of 6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(3-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one lies in its combination of indole, triazolopyrimidine, and fluorophenyl groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for diverse scientific research applications .
Properties
IUPAC Name |
6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN6O2/c21-14-5-3-6-15(10-14)27-19-18(23-24-27)20(29)25(12-22-19)11-17(28)26-9-8-13-4-1-2-7-16(13)26/h1-7,10,12H,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDHBFAMHSBGPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C=NC4=C(C3=O)N=NN4C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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